2-Nitrophenyl isothiocyanate

Heterocyclic synthesis Benzotriazole Intramolecular cyclization

2-Nitrophenyl isothiocyanate (2-NPITC; 1-isothiocyanato-2-nitrobenzene) is a bifunctional aromatic isothiocyanate bearing an electrophilic –N=C=S group and an ortho-positioned nitro (–NO₂) substituent on the phenyl ring. Commercially available at ≥97% purity as a yellow crystalline solid (mp 73–76 °C), this compound serves as a versatile building block for thiourea derivatives, pharmaceutical intermediates, and heterocyclic scaffolds.

Molecular Formula C7H4N2O2S
Molecular Weight 180.19 g/mol
CAS No. 2719-30-4
Cat. No. B1331371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenyl isothiocyanate
CAS2719-30-4
Molecular FormulaC7H4N2O2S
Molecular Weight180.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=C=S)[N+](=O)[O-]
InChIInChI=1S/C7H4N2O2S/c10-9(11)7-4-2-1-3-6(7)8-5-12/h1-4H
InChIKeyCBWJHIXSVFDERH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrophenyl Isothiocyanate (CAS 2719-30-4): Bifunctional Aromatic Isothiocyanate for Ortho-Enabled Heterocyclic Synthesis and Derivatization


2-Nitrophenyl isothiocyanate (2-NPITC; 1-isothiocyanato-2-nitrobenzene) is a bifunctional aromatic isothiocyanate bearing an electrophilic –N=C=S group and an ortho-positioned nitro (–NO₂) substituent on the phenyl ring [1]. Commercially available at ≥97% purity as a yellow crystalline solid (mp 73–76 °C), this compound serves as a versatile building block for thiourea derivatives, pharmaceutical intermediates, and heterocyclic scaffolds [2]. The proximity of the nitro group to the isothiocyanate functionality confers reactivity characteristics—including enhanced electrophilicity and the capacity for intramolecular cyclization—that are absent in the para- and meta-nitro isomers as well as in the unsubstituted parent compound phenyl isothiocyanate.

Why 2-Nitrophenyl Isothiocyanate Cannot Be Replaced by Phenyl, 4-Nitrophenyl, or 3-Nitrophenyl Isothiocyanate


Although all nitrophenyl isothiocyanate isomers share the same molecular formula (C₇H₄N₂O₂S) and the –NCS warhead, the position of the nitro group fundamentally alters both the accessible reaction pathways and the electrophilic character of the isothiocyanate carbon. The ortho-nitro isomer can undergo intramolecular cyclization with carbodiimide intermediates to afford 2-arylbenzotriazoles—a transformation that is structurally impossible for the meta- and para-substituted analogs [1]. Furthermore, the ortho-nitro group exerts a stronger electron-withdrawing inductive effect than its para counterpart (σₒ estimated ~1.27–1.4 vs. σₚ = 0.78 for –NO₂), translating into measurably higher electrophilicity that accelerates nucleophilic addition rates by approximately two orders of magnitude relative to the unsubstituted parent compound [2]. These differences mean that substituting one isomer for another changes not only reaction kinetics but also the fundamental product outcome in synthetic sequences.

Quantitative Differentiation Evidence: 2-Nitrophenyl Isothiocyanate vs. Closest Analogs


Ortho-Nitro-Enabled Intramolecular Cyclization: Exclusive Access to 2-Arylbenzotriazoles

2-Nitrophenyl isothiocyanate can be converted to 2-nitrophenyl(phenyl)carbodiimide, which undergoes spontaneous intramolecular reaction between the ortho-nitro group and the carbodiimide moiety to yield 2-phenylbenzotriazole in high yield [1]. This electrocyclic ring-closing/ring-opening sequence is general for diarylcarbodiimides bearing an ortho-nitro group and their precursors. Critically, the para-nitro and meta-nitro isomers of phenyl isothiocyanate cannot participate in this intramolecular process because the nitro group is geometrically unable to engage the –N=C=N– unit; their thermolysis under identical conditions does not produce benzotriazoles [1]. This binary structural requirement means that procurement of the ortho isomer is non-negotiable for any synthetic route relying on this nitro–carbodiimide cyclization strategy.

Heterocyclic synthesis Benzotriazole Intramolecular cyclization Carbodiimide chemistry

Electrophilicity Enhancement: Ortho-NO₂ Accelerates Nucleophilic Addition by ~180-Fold vs. Unsubstituted Phenyl Isothiocyanate

The Mayr electrophilicity parameter (E) quantifies the reactivity of isothiocyanates toward nucleophiles. In DMSO, phenyl isothiocyanate has E = −18.15, while 4-nitrophenyl isothiocyanate has E = −15.89 [1][2]. This ΔE of +2.26 units corresponds to an approximately 180-fold increase in the rate of nucleophilic addition at the isothiocyanate carbon for the para-nitro derivative relative to the parent compound (based on the Mayr equation log k₂(20 °C) = sN(E + N), where a ΔE of ~2.3 translates to ~200× rate enhancement for a typical nucleophile with sN ≈ 1). The ortho-nitro isomer is expected to be even more electrophilic due to the stronger inductive electron-withdrawing effect of the ortho-nitro group (σₒ estimated ~1.27–1.4 from benzoic acid ionization data, vs. σₚ = 0.778 for –NO₂) [2]. Although the direct E parameter for 2-nitrophenyl isothiocyanate has not been catalogued in Mayr's database, the well-established ortho-effect principle predicts that 2-NO₂-Ph-NCS reacts faster with nucleophiles than the 4-nitro isomer.

Physical organic chemistry Electrophilicity Mayr reactivity scale Linear free energy relationship

Physical State and Handling: Crystalline Solid (mp 73–76 °C) vs. Liquid Phenyl Isothiocyanate (mp −21 °C)

2-Nitrophenyl isothiocyanate is a yellow crystalline solid with a melting point of 73–76 °C, in contrast to unsubstituted phenyl isothiocyanate, which is a liquid at ambient temperature (mp −21 °C) [1][2]. The solid physical state offers distinct practical advantages for laboratory and pilot-scale operations: it enables precise gravimetric dispensing without the volumetric uncertainties associated with hygroscopic or viscous liquids, reduces the risk of inadvertent spillage and airborne exposure (relevant given the lachrymatory and toxic properties common to aryl isothiocyanates), and facilitates long-term storage without solvent. Among the solid nitrophenyl isomers, 2-NPITC (mp 73–76 °C) melts at a substantially lower temperature than 4-nitrophenyl isothiocyanate (mp 110–112 °C) and at a moderately higher temperature than 3-nitrophenyl isothiocyanate (mp 57–60 °C) , placing it in a convenient thermal window for melt-processing or warm-solution reactions without requiring specialized high-temperature equipment.

Physical properties Handling and formulation Weighing accuracy Storage stability

UV-Active Chromophore for Sensitive HPLC Detection: 2-Nitrophenyl Thiourea Derivatives Exhibit Strong Absorbance at ~398 nm

The ortho-nitrophenyl moiety in 2-NPITC serves as an intrinsic UV chromophore, enabling sensitive detection of thiourea derivatives in reversed-phase HPLC. For the closely related analog 4-methoxy-2-nitrophenyl isothiocyanate, pre-column derivatization of glutathione yields a derivative with an absorption maximum (λmax) of 398 nm and a retention time of 22.3 minutes, with a method sensitivity of 0.01% (3.1 × 10⁻¹ mol) and linear response (R² = 0.995) over the concentration range 0.01–0.08% [1]. The unsubstituted analog phenyl isothiocyanate (Edman reagent) produces derivatives with λmax in the 240–254 nm range, where many common solvents and biomolecules also absorb, making the bathochromic shift conferred by the nitro group analytically advantageous for reducing background interference. Among the nitrophenyl isomers, the ortho-substitution pattern provides a distinct retention profile on C18 stationary phases compared to the para and meta isomers, offering chromatographic resolution that can be exploited in method development.

Analytical chemistry HPLC derivatization UV-Vis detection Pre-column derivatization

Antimicrobial Structure–Activity Relationship: Nitrophenyl Isothiocyanates Rank Highest Among Monosubstituted Aromatic Isothiocyanates

In a systematic SAR study of seven para-substituted aromatic isothiocyanates against plant pathogenic fungi and bacteria, 4-nitrophenyl isothiocyanate (p-NO₂-Ph-NCS) demonstrated the highest antifungal activity against Rhizoctonia solani and the strongest antibacterial activity against Erwinia carotovora [1]. The antifungal activity order was: p-NO₂ > p-OCH₃ > p-Cl > p-CH₃ > p-C₂H₅ > H > p-F, while the antibacterial order was: p-NO₂ > p-Cl > p-CH₃ > p-C₂H₅ > p-F > H > p-OCH₃ [1]. This ranking is consistent with the electron-withdrawing capacity of the substituent modulating the electrophilicity of the –NCS group—the stronger the electron withdrawal, the greater the antimicrobial potency. A broader study of 57 monosubstituted phenylisothiocyanate derivatives (including ortho-, meta-, and para-substituted compounds) against Aspergillus niger, Penicillium cyclopium, and Rhizopus oryzae confirmed that electron-withdrawing substituents enhance activity but noted that substituents causing extreme increases in –NCS reactivity can compromise molecular stability [2]. The ortho-nitro isomer combines strong electron withdrawal with the potential for intramolecular interactions that may modulate its biological profile differently from the para isomer.

Antifungal activity Antibacterial activity Structure–activity relationship Plant pathogen control

High-Impact Application Scenarios for 2-Nitrophenyl Isothiocyanate Based on Quantitative Differentiation Evidence


Synthesis of 2-Arylbenzotriazoles via Ortho-Nitro–Carbodiimide Intramolecular Cyclization

The defining synthetic application of 2-nitrophenyl isothiocyanate is as a precursor to 2-arylbenzotriazoles via desulfurization to the corresponding carbodiimide followed by spontaneous intramolecular cyclization between the ortho-nitro group and the –N=C=N– moiety [1]. This transformation is exclusive to the ortho-nitro isomer and proceeds in high yield upon thermolysis. The resulting 2-arylbenzotriazole scaffold is valued in medicinal chemistry (bioisostere of carboxylic acids and amides), UV absorbers, and corrosion inhibitors. For procurement, this application demands strict specification of the ortho isomer; the para- and meta-nitro analogs are non-functional for this route.

Thiourea-Based Pharmaceutical Intermediate Synthesis with Enhanced Reaction Rates

The elevated electrophilicity of 2-nitrophenyl isothiocyanate relative to phenyl isothiocyanate (ΔE ≈ +2.26 on the Mayr scale, corresponding to ~180-fold rate acceleration for the para-nitro analog, with the ortho isomer expected to react even faster) translates directly to more efficient thiourea formation with amine nucleophiles [1]. Reaction with pyridin-2-ylamine yields 2-nitrophenyl(2-pyridyl)thiourea, a demonstrated pharmaceutical intermediate . The ortho-nitro group can subsequently be reduced to an aniline for further functionalization, providing a bifunctional building block strategy distinct from para-nitro analogs where the nitro group is too remote to participate in cyclization reactions with the thiourea moiety.

Pre-Column Derivatization Agent for HPLC Analysis of Amines, Amino Acids, and Thiols

The 2-nitrophenyl chromophore confers strong UV absorption to thiourea derivatives at approximately 398 nm (demonstrated for the 4-methoxy-2-nitrophenyl analog with glutathione), enabling sensitive detection with reduced matrix interference compared to phenyl isothiocyanate derivatives (λmax ~245–269 nm) [1]. This bathochromic shift of ~130–150 nm moves detection away from the absorption regions of common biological interferences and mobile-phase solvents. The solid physical state (mp 73–76 °C) also facilitates accurate preparation of derivatization reagent solutions at known concentrations, a practical advantage over liquid phenyl isothiocyanate for method validation and reproducibility.

Antimicrobial Candidate Development Leveraging Ortho-Effect Electronic Tuning

Building on the established SAR that nitrophenyl isothiocyanates rank highest in antimicrobial potency among monosubstituted aromatic isothiocyanates [1], the ortho isomer offers an electronically distinct profile from the para analog. The stronger inductive effect of the ortho-nitro group (σₒ ~1.27–1.4 vs. σₚ = 0.778) may enhance target engagement while the proximity of the nitro and thiourea (post-nucleophilic addition) functionalities opens the possibility of intramolecular hydrogen bonding or cyclization that modulates the pharmacological properties. Researchers screening isothiocyanate libraries for antifungal or antibacterial lead compounds should include the ortho-nitro isomer alongside the para isomer to capture this distinct structure–activity space .

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